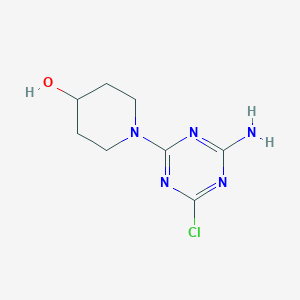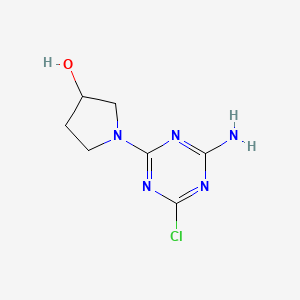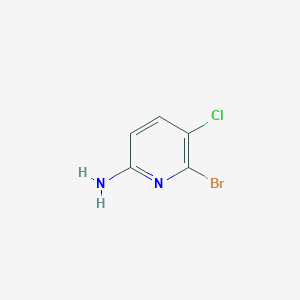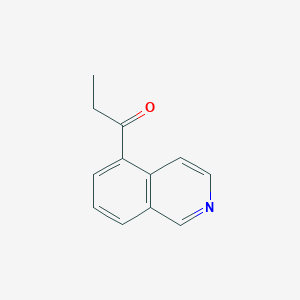
4-(2-chloroethyl)-1-methyl-1H-pyrazole
概要
説明
4-(2-Chloroethyl)morpholine hydrochloride is used as an intermediate for the synthesis of pharmaceuticals such as floredil, morinamide, nimorazole, and pholcodine . It’s also used in the preparation of potential DNA cross-linking antitumor agents .
Molecular Structure Analysis
The molecular weight of 4-(2-Chloroethyl)morpholine hydrochloride is 186.08 . The InChI string representation isInChI=1S/C6H12ClNO.ClH/c7-1-2-8-3-5-9-6-4-8;/h1-6H2;1H .
科学的研究の応用
Synthesis and Application in Organic Chemistry : The compound 4-(2-chloroethyl)-1-methyl-1H-pyrazole and its derivatives have been used as intermediates in the synthesis of various biologically active compounds. For example, Ogurtsov and Rakitin (2021) reported the synthesis of a related compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which serves as an intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines with potential pharmacological properties (Ogurtsov & Rakitin, 2021).
Pharmacological Properties : While avoiding specific details on drug use and dosage, it's noteworthy that pyrazole derivatives, including those related to 4-(2-chloroethyl)-1-methyl-1H-pyrazole, are studied for their potential pharmacological properties. For instance, Hamama et al. (2012) described the synthesis and biological properties of novel heterocyclic ring systems with pyrazole, which were tested for their antibacterial and antitumor agents (Hamama et al., 2012).
Role in Anticancer Research : Xiaobo Liu and colleagues (2017) synthesized 3-phenyl-1H-pyrazole derivatives, highlighting the importance of 3-phenyl-1H-pyrazole as an intermediate for many biologically active compounds. This study emphasizes the role of pyrazole derivatives in anticancer research, particularly as molecular targeted therapy agents (Liu, Xu, & Xiong, 2017).
Application in Polymer Chemistry : Pyrazole derivatives have also found applications in polymer chemistry. Gardiner et al. (2017) discussed how pyrazole-based dithiocarbamates, which could potentially include 4-(2-chloroethyl)-1-methyl-1H-pyrazole derivatives, are used as agents in the radical polymerization of monomers (Gardiner et al., 2017).
Inhibitors in Chemical Reactions : Ibraheem et al. (2020) studied pyrazoline and benzimidazoles derivatives for their potential applications in the medicinal field, which includes inhibitory activities in certain chemical reactions. This study highlights the diversity of applications for pyrazole derivatives in various chemical processes (Ibraheem et al., 2020).
Safety And Hazards
特性
IUPAC Name |
4-(2-chloroethyl)-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-9-5-6(2-3-7)4-8-9/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYGXNCRHZTQEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloroethyl)-1-methyl-1H-pyrazole | |
CAS RN |
1093881-63-0 | |
| Record name | 4-(2-chloroethyl)-1-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

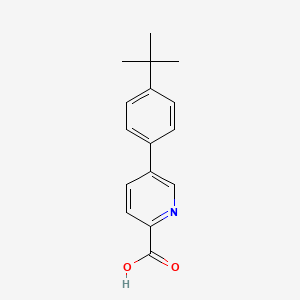
![[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride](/img/structure/B1443254.png)
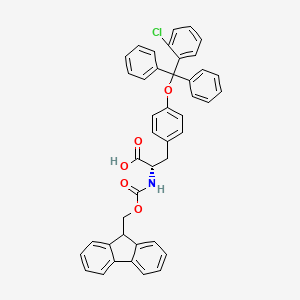
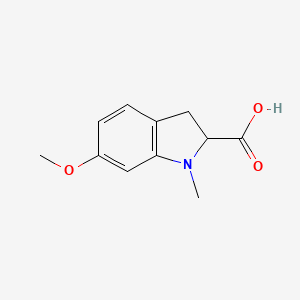
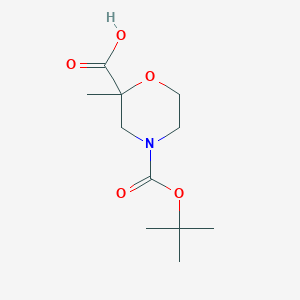
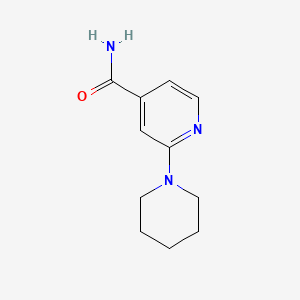
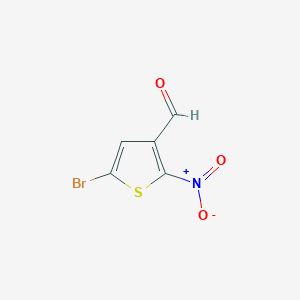
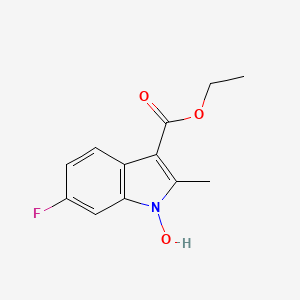
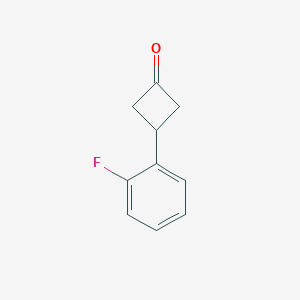
![5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1443267.png)
